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Compound of Interest

Compound Name: Potassium 4-bromo-2,6-xylenolate

Cat. No.: B12650268 Get Quote

Crystal Structure Analysis: A Technical Guide
Disclaimer: A comprehensive search of publicly available scientific databases did not yield

specific crystal structure data for Potassium 4-bromo-2,6-xylenolate. As a representative

alternative, this guide provides an in-depth technical analysis of the crystal structure of a

closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, based on available

research. This information is intended for researchers, scientists, and drug development

professionals.

Introduction
This document details the crystal structure analysis of 4-bromo-2,6-bis(hydroxymethyl)phenol.

The determination of the three-dimensional arrangement of atoms within a crystal lattice is

paramount for understanding its physical and chemical properties. This information is

particularly valuable in drug development for structure-based drug design and in materials

science for predicting material properties. The following sections provide a summary of the

crystallographic data, the experimental procedures used for structure determination, and a

workflow of the analysis.

Crystallographic Data Summary
The crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol was determined by single-

crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters

is presented in Table 1.
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Table 1: Crystal Data and Structure Refinement for 4-bromo-2,6-bis(hydroxymethyl)phenol[1]

Parameter Value

Empirical Formula C₈H₉BrO₃

Formula Weight 233.06 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.365(4)

b (Å) 14.479(4)

c (Å) 8.433(2)

β (°) 112.72(3)

Volume (Å³) 829.5(6)

Z 4

Temperature (K) 173

Wavelength (Å) 0.71073 (Mo Kα)

R_gt(F) 0.029

wR_ref(F) 0.026

Atomic Coordinates
The positions of the non-hydrogen atoms within the unit cell are provided in Table 2. These

coordinates define the molecular structure of 4-bromo-2,6-bis(hydroxymethyl)phenol.

Table 2: Atomic Coordinates for Non-Hydrogen Atoms[1]
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Atom x y z

Br(4) 0.05852(4) 0.14483(2) 0.14077(4)

O(1) 0.3889(3) -0.1121(1) 0.7455(2)

O(2) 0.4958(3) 0.0893(1) 0.9164(2)

O(3) 0.3364(3) -0.1970(1) 0.2630(2)

C(1) 0.3135(4) -0.0497(2) 0.6131(3)

C(2) 0.2907(3) -0.0824(2) 0.4500(3)

C(3) 0.2140(4) -0.0240(2) 0.3110(3)

C(4) 0.1627(4) 0.0654(2) 0.3353(3)

C(5) 0.1830(4) 0.0974(2) 0.4953(3)

C(6) 0.2606(3) 0.0398(2) 0.6373(3)

C(7) 0.2894(4) 0.0768(2) 0.8120(3)

C(8) 0.3502(4) -0.1804(2) 0.4344(3)

Experimental Protocols
Synthesis and Crystallization
The synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol was achieved by reacting 4-

bromophenol with formaldehyde in the presence of sodium hydroxide.[1] Colorless needle-like

crystals suitable for X-ray diffraction were obtained through recrystallization from ethyl acetate.

[1]

X-ray Data Collection
A single crystal of suitable size and quality was mounted on a diffractometer. The crystal was

maintained at a constant temperature of 173 K during data collection to minimize thermal

vibrations. X-ray diffraction data were collected using Mo Kα radiation.

Structure Solution and Refinement
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The crystal structure was solved using direct methods and refined by full-matrix least-squares

on F². All non-hydrogen atoms were refined anisotropically. The positions of hydrogen atoms

were determined from difference Fourier maps and refined isotropically.

Experimental Workflow
The following diagram illustrates the workflow for the crystal structure analysis of 4-bromo-2,6-

bis(hydroxymethyl)phenol.
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Experimental Workflow for Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [crystal structure analysis of Potassium 4-bromo-2,6-
xylenolate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12650268#crystal-structure-analysis-of-potassium-4-
bromo-2-6-xylenolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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